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molecular formula C13H14N4O2 B8403296 4-(3,4-Diamino-phenoxy)-pyridine-2-carboxylic acid methylamide CAS No. 485841-49-4

4-(3,4-Diamino-phenoxy)-pyridine-2-carboxylic acid methylamide

Cat. No. B8403296
M. Wt: 258.28 g/mol
InChI Key: AFPAUXGZVJBVCO-UHFFFAOYSA-N
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Patent
US07531553B2

Procedure details

4-(3,4-Dinitro-phenoxy)-pyridine-2-carboxylic acid methylamide (Step A) (0.71 g, 2.23 mmol) was dissolved in 40 mL MeOH and 80 mL EtOAc. To the argon-degassed solution was added 10% Pd/C (0.20 g). The reaction was vigorously stirred for 42 h at RT under 1 atm of H2 gas. The reaction was filtered through a Celite® plug. The solvent was removed under reduced pressure to obtain the title compound.
Name
4-(3,4-Dinitro-phenoxy)-pyridine-2-carboxylic acid methylamide
Quantity
0.71 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][C:3]([C:5]1[CH:10]=[C:9]([O:11][C:12]2[CH:17]=[CH:16][C:15]([N+:18]([O-])=O)=[C:14]([N+:21]([O-])=O)[CH:13]=2)[CH:8]=[CH:7][N:6]=1)=[O:4]>CO.CCOC(C)=O>[CH3:1][NH:2][C:3]([C:5]1[CH:10]=[C:9]([O:11][C:12]2[CH:17]=[CH:16][C:15]([NH2:18])=[C:14]([NH2:21])[CH:13]=2)[CH:8]=[CH:7][N:6]=1)=[O:4]

Inputs

Step One
Name
4-(3,4-Dinitro-phenoxy)-pyridine-2-carboxylic acid methylamide
Quantity
0.71 g
Type
reactant
Smiles
CNC(=O)C1=NC=CC(=C1)OC1=CC(=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
Name
Quantity
40 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
80 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was vigorously stirred for 42 h at RT under 1 atm of H2 gas
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To the argon-degassed solution
ADDITION
Type
ADDITION
Details
was added 10% Pd/C (0.20 g)
FILTRATION
Type
FILTRATION
Details
The reaction was filtered through a Celite® plug
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure

Outcomes

Product
Details
Reaction Time
42 h
Name
Type
product
Smiles
CNC(=O)C1=NC=CC(=C1)OC1=CC(=C(C=C1)N)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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